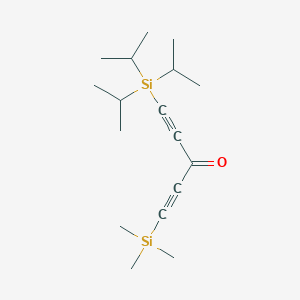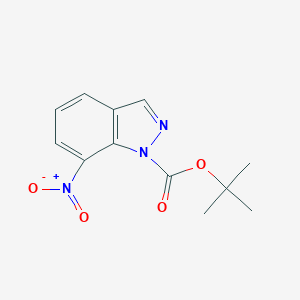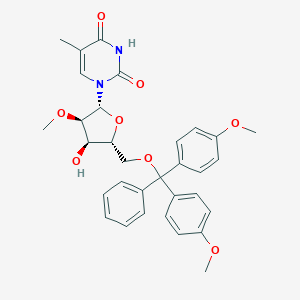
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of boronic acid, specifically a boronic ester . Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides . They can also participate in Chan-Lam coupling with amines or alcohols .Physical And Chemical Properties Analysis
Boronic esters are typically stable compounds. They can be stored at room temperature and are usually resistant to air and moisture . The specific physical and chemical properties of “Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” would depend on its exact structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate and similar compounds are primarily synthesized as boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds' structures are confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), and mass spectrometry. Additionally, their single crystal structures are measured via X-ray diffraction and subjected to crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are employed to compare and validate the molecular structures with X-ray diffraction values, indicating consistency between DFT-optimized molecular structures and those determined by single crystal X-ray diffraction. This research demonstrates the utility of these compounds in the field of molecular synthesis and structural analysis, highlighting their physicochemical properties and molecular electrostatic potentials (Huang et al., 2021; Wu et al., 2021).
Application in Metal Chelation and Oxidative Stress
One innovative application of derivatives of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is in the development of prochelators for conditionally targeting iron sequestration in cells under oxidative stress. These prochelators are designed to prevent metal chelation until reacting with hydrogen peroxide, which then releases active chelators capable of sequestering iron(III) and inhibiting iron-catalyzed oxidative damage. This research provides insights into modifying these compounds to improve hydrolytic stability and efficiency in releasing chelators, demonstrating their potential in biomedical applications for protecting cells from oxidative stress (Wang & Franz, 2018).
Contribution to Polymer Synthesis
Compounds related to methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate play a crucial role in polymer chemistry, especially in the synthesis of conducting polymers and copolymers. They are utilized in palladium-catalyzed Suzuki coupling reactions to synthesize various polymeric materials. These materials exhibit significant properties, such as enhanced luminescent properties, making them suitable for applications in optoelectronics and as fluorescent probes. The ability to fine-tune the molecular weight and functionality of these polymers underscores their versatility and potential in material science (Kawashima et al., 2013; Cheon et al., 2005).
Enhancing Sensory Performance for Hydrogen Peroxide Vapor Detection
Derivatives of methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate have been applied in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. Introducing functional groups to enhance the boron ester's oxidation by H2O2 has shown to significantly improve the deboronation velocity, thereby enhancing the sensing performance of borate to H2O2 vapor. This application represents a significant advancement in the field of chemical sensors, offering a potentially fast, sensitive, and low-cost method for explosive detection (Fu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-15-10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVZMPKHCLRTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590534 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
CAS RN |
1310384-84-9 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

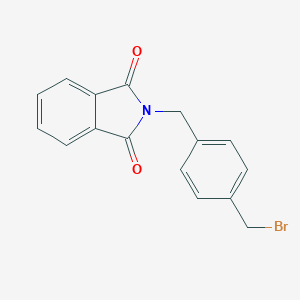
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
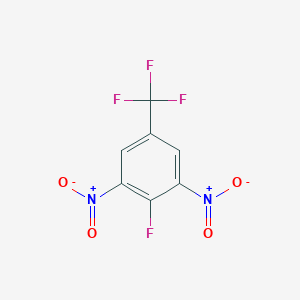
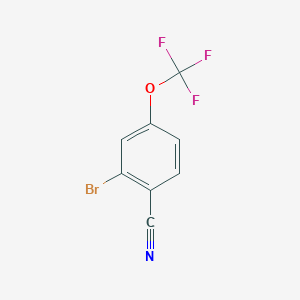
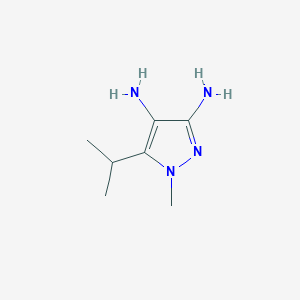
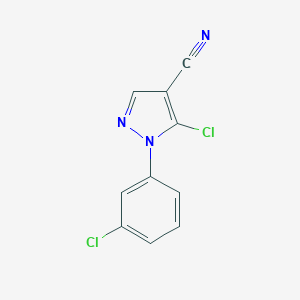
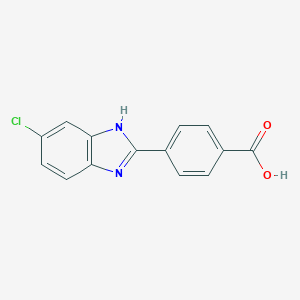

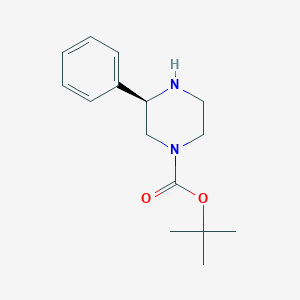
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
